molecular formula C13H16N2O2 B1486573 (2E)-1-(3-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 1158126-77-2

(2E)-1-(3-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B1486573
CAS No.: 1158126-77-2
M. Wt: 232.28 g/mol
InChI Key: AATFOALZKLEPJO-AATRIKPKSA-N
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Description

(2E)-1-(3-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a chemical compound that features a piperidine ring with a hydroxyl group and a pyridine ring connected by a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one typically involves the condensation of 3-hydroxypiperidine with 3-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propenone linker can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-1-(3-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-1-(3-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3-hydroxypiperidin-1-yl)-3-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with the pyridine ring in a different position.

    (2E)-1-(3-hydroxypiperidin-1-yl)-3-(pyridin-4-yl)prop-2-en-1-one: Similar structure but with the pyridine ring in a different position.

    (2E)-1-(3-hydroxypiperidin-1-yl)-3-(quinolin-3-yl)prop-2-en-1-one: Similar structure but with a quinoline ring instead of a pyridine ring.

Uniqueness

The uniqueness of (2E)-1-(3-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one lies in its specific arrangement of functional groups, which can confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-1-(3-hydroxypiperidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12-4-2-8-15(10-12)13(17)6-5-11-3-1-7-14-9-11/h1,3,5-7,9,12,16H,2,4,8,10H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATFOALZKLEPJO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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